molecular formula C7H6BrN3S B13715133 2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine

Cat. No.: B13715133
M. Wt: 244.11 g/mol
InChI Key: IMYNJTVLUPKOJG-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides a high yield of the desired product.

Chemical Reactions Analysis

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can help in the treatment of allergic reactions and other conditions .

Comparison with Similar Compounds

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine is unique due to its specific structure and pharmacological properties. Similar compounds include:

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

5-bromo-7-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H6BrN3S/c1-3-2-4(8)10-6-5(3)11-7(9)12-6/h2H,1H3,(H2,9,11)

InChI Key

IMYNJTVLUPKOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)N)Br

Origin of Product

United States

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